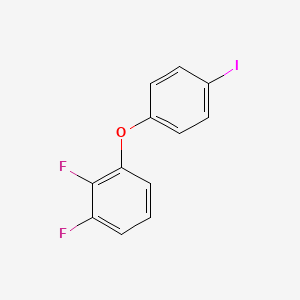
1,2-Difluoro-3-(4-iodophenoxy)benzene
Cat. No. B8342720
M. Wt: 332.08 g/mol
InChI Key: QITATVHPDRTRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08759358B1
Procedure details


Into a 250-mL 4-necked round-bottom flask, was placed 4-(2,3-difluorophenoxy)-aniline (8.84 g, 39.96 mmol, 1.00 equiv), hydrogen chloride (10.14 g, 100.01 mmol, 2.50 equiv), and water (20 mL). A solution of NaNO2 (3.04 g, 44.06 mmol, 1.10 equiv) in water (10 mL) was added dropwise with stirring in portions at 0° C. The mixture was stirred at 0° C. for half an hour. To this was added urea (1 g, 16.65 mmol). The mixture was stirred at 0° C. for 20 min and poured into the solution of NaI (18 g, 120.00 mmol, 3.00 equiv) in water (20 mL) at room temperature. The resulting solution was stirred at room temperature for 1 h and then extracted with ethyl acetate. The organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum to give 10.5 g (79%) of 1,2-difluoro-3-(4-iodophenoxy)benzene as brown oil.








Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:11]=[CH:10][C:8](N)=[CH:7][CH:6]=1.Cl.N([O-])=O.[Na+].NC(N)=O.[Na+].[I-:27]>O>[F:16][C:15]1[CH:14]=[CH:13][CH:12]=[C:3]([O:4][C:5]2[CH:11]=[CH:10][C:8]([I:27])=[CH:7][CH:6]=2)[C:2]=1[F:1] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.84 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(OC2=CC=C(N)C=C2)C=CC=C1F
|
Step Two
|
Name
|
|
|
Quantity
|
10.14 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring in portions at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 250-mL 4-necked round-bottom flask, was placed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 0° C. for half an hour
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 0° C. for 20 min
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred at room temperature for 1 h
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=CC=C1)OC1=CC=C(C=C1)I)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.5 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
